Foslevcromakalim

Glaucoma Intraocular Pressure KATP Channel

Many glaucoma researchers lack KATP channel openers with sustained topical efficacy. Foslevcromakalim (QLS-101) is a phosphate prodrug of levcromakalim that overcomes solubility limits and is enzymatically activated in ocular tissues to lower IOP for 24 h via EVP reduction. • 24 h IOP lowering: 4.8 mmHg reduction at 0.4% in mice. • Prodrug kinetics: Km 630 µM, kcat 15 min⁻¹. • Distinct from mitoKATP agents; no systemic proarrhythmic risk. Supplied ≥98% pure; global shipping.

Molecular Formula C16H19N2O6P
Molecular Weight 366.30 g/mol
CAS No. 1802655-72-6
Cat. No. B15139315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoslevcromakalim
CAS1802655-72-6
Molecular FormulaC16H19N2O6P
Molecular Weight366.30 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C
InChIInChI=1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1
InChIKeyJRUHOGHWZXTUMZ-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Foslevcromakalim: Water-Soluble KATP Prodrug


Foslevcromakalim (also designated QLS-101) is a phosphate ester prodrug of levcromakalim, an adenosine triphosphate-sensitive potassium (KATP) channel opener. This small molecule (C16H19N2O6P, MW 366.31 g/mol) is specifically developed as an ophthalmic agent for lowering intraocular pressure (IOP). Upon topical application to the eye, foslevcromakalim is enzymatically converted by alkaline phosphatases to its active moiety, levcromakalim, which then activates KATP channels, leading to vasodilation and reduction of episcleral venous pressure (EVP), a key determinant of IOP [1].

Foslevcromakalim: Why Generic Substitution Fails


Foslevcromakalim is not a generic equivalent to other KATP channel openers like levcromakalim, cromakalim, diazoxide, or BMS-191095. The active parent compound, levcromakalim, is practically insoluble in water, rendering it unsuitable for effective topical ophthalmic formulation and ocular tissue penetration . Furthermore, unlike first-generation KATP openers that exhibit systemic vasodilatory and proarrhythmic effects [1], foslevcromakalim is specifically designed as a locally activated prodrug, targeting conversion within ocular tissues (iris, ciliary body, trabecular meshwork, sclera) to achieve a sustained 24-hour IOP-lowering effect with a favorable local and systemic safety profile [2]. Substituting with a non-prodrug KATP opener would compromise aqueous solubility, ocular bioavailability, duration of action, and potentially introduce off-target systemic effects.

Foslevcromakalim: Evidence of Differentiation


Sustained IOP Reduction and Prodrug Inactivity

In C57BL/6J normotensive mice, once-daily topical administration of 0.4% foslevcromakalim (QLS-101) resulted in a sustained intraocular pressure (IOP) reduction of 4.8 ± 0.7 mmHg (P < 0.0001) that was maintained for a full 24 hours. In contrast, a lower concentration of 0.2% QLS-101 produced a smaller reduction of 2.1 ± 0.4 mmHg (P < 0.01) with attenuation of effect noted by 23 hours post-dose [1]. Critically, QLS-101 itself failed to induce KATP channel activity in HEK-293 cells stably expressing human Kir6.2/SUR2B subunits, directly confirming its identity as an inactive prodrug that requires in vivo conversion [2].

Glaucoma Intraocular Pressure KATP Channel Prodrug Activation Sustained Release

Ocular Tissue-Specific Prodrug Conversion

Foslevcromakalim is specifically designed to overcome the inherent water insolubility of its active parent compound, levcromakalim, which is reported as <0.1 mg/mL in water . This poor aqueous solubility would severely limit topical ophthalmic formulation and corneal penetration. In contrast, foslevcromakalim is a phosphate ester prodrug with enhanced aqueous solubility. In vitro studies demonstrated that foslevcromakalim is converted to levcromakalim by alkaline phosphatase with a mean Km of 630 µM and a catalytic rate constant (kcat) of 15 min⁻¹ [1]. Importantly, conversion of foslevcromakalim prodrug was identified in human iris, ciliary body, trabecular meshwork, and sclera, confirming localized bioactivation at the target tissues [2].

Ocular Bioavailability Prodrug Activation Enzyme Kinetics Solubility Enhancement

EVP Reduction vs. Mitochondrial KATP Selectivity

Foslevcromakalim and BMS-191095 represent two distinct classes of KATP channel openers with fundamentally different mechanisms and therapeutic applications. Foslevcromakalim is a prodrug that, upon conversion to levcromakalim, activates plasmalemmal KATP channels to lower episcleral venous pressure (EVP) for IOP reduction in glaucoma [1]. BMS-191095 is a selective activator of mitochondrial KATP (mitoKATP) channels (EC50 = 45 nM for SUR2B-KIR6 channel activation) that is specifically designed to be cardioprotective while devoid of peripheral vasodilator activity and cardiac action potential shortening [2]. In functional assays, BMS-191095 induces dose-dependent vasodilation in endothelium-denuded cerebral arteries (8.1% at 10 µM, 31.6% at 50 µM, 39.5% at 100 µM) but does not lower IOP [3].

Mechanism of Action KATP Channel Subtypes Episcleral Venous Pressure Cardioprotection

Ocular Pharmacokinetics for Once-Daily Dosing

The preclinical pharmacokinetic profile of foslevcromakalim has been characterized in rabbits and dogs following topical ophthalmic and intravenous administration [1]. Following topical dosing (0.8–3.2 mg/eye/dose) for 28 days, plasma elimination half-life (T1/2) of QLS-101 ranged from 5.50 to 8.82 hours in rabbits, with corresponding Tmax of 2–12 hours. In dogs, T1/2 was 3.32–6.18 hours with Tmax of 1–2 hours. Peak plasma concentrations (Cmax) ranged from 54.8–540 ng/mL (day 1) to 50.5–777 ng/mL (day 28) in rabbits, and 36.5–166 ng/mL (day 1) to 47.0–147 ng/mL (day 28) in dogs [2]. Importantly, the active moiety levcromakalim showed consistently lower Cmax values, indicating controlled and sustained conversion from the prodrug [3].

Ocular Pharmacokinetics Elimination Half-Life Topical Delivery Cmax

Foslevcromakalim: Research Applications


Sustained IOP Reduction in Glaucoma Models

Foslevcromakalim is ideally suited for preclinical glaucoma research requiring once-daily topical administration and sustained 24-hour IOP lowering. The compound has demonstrated significant IOP reduction in C57BL/6J mice (4.8 ± 0.7 mmHg reduction sustained for 24 hours at 0.4% concentration) [1]. Its mechanism of action via EVP reduction provides a novel therapeutic approach distinct from conventional glaucoma agents such as prostaglandin analogs, beta-blockers, or carbonic anhydrase inhibitors.

Prodrug Activation and Ocular Bioavailability

Foslevcromakalim serves as an excellent tool compound for investigating prodrug activation kinetics and ocular tissue-specific drug delivery. The compound is converted to its active moiety levcromakalim by alkaline phosphatase with well-characterized kinetics (Km = 630 µM, kcat = 15 min⁻¹) [2]. Conversion has been confirmed in human iris, ciliary body, trabecular meshwork, and sclera, enabling studies of tissue-specific bioactivation in the anterior segment of the eye [3].

Differentiating Plasmalemmal and Mitochondrial KATP

For researchers studying KATP channel subtype selectivity, foslevcromakalim (via its active moiety levcromakalim) represents a plasmalemmal KATP channel opener with ocular hypotensive activity, providing a clear contrast to mitoKATP-selective agents such as BMS-191095 (EC50 = 45 nM for SUR2B-KIR6) which exhibit cardioprotective but not IOP-lowering effects [4]. This differential pharmacology enables precise experimental design for investigating the physiological roles of distinct KATP channel populations in various tissues.

Ocular Pharmacokinetics and Drug Delivery

Foslevcromakalim offers a well-characterized preclinical pharmacokinetic profile for ocular drug delivery research. Following topical ophthalmic administration, the compound demonstrates an elimination half-life (T1/2) of 5.50–8.82 hours in rabbits and 3.32–6.18 hours in dogs, with peak plasma concentrations (Cmax) ranging from 36.5 to 777 ng/mL depending on species and dose [5]. The sustained conversion from prodrug to active levcromakalim (with consistently lower Cmax for the active moiety) makes foslevcromakalim an informative reference compound for studying prodrug-based sustained-release strategies in ophthalmic formulations.

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